3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile
Description
3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile is a heterocyclic compound featuring an isoxazole core substituted with a 2,6-dichlorophenyl group at position 3, a carbonitrile group at position 4, and a vinyl-linked 4-toluidino (4-methylaniline) moiety at position 4. This structure combines aromatic chlorination, a conjugated vinyl bridge, and electron-withdrawing (carbonitrile) and electron-donating (methyl) groups, making it a candidate for applications in medicinal chemistry or agrochemicals. Its synthesis typically involves cyclization reactions of β-diketones or via palladium-catalyzed cross-coupling for the vinyl-aniline linkage .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c1-12-5-7-13(8-6-12)23-10-9-17-14(11-22)19(24-25-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXQJJCBTYNUTC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2,6-dichlorophenylamine with appropriate reagents to form the dichlorophenyl intermediate. This intermediate is then subjected to further reactions to introduce the toluidino and isoxazole groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Research
Anticancer Activity
Research indicates that compounds similar to 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cell signaling pathways. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer drugs .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to modulate inflammatory responses in cellular models, potentially offering therapeutic avenues for treating chronic inflammatory diseases .
Materials Science
Dye Applications
Due to its unique chromophore structure, this compound can be utilized as a dye in various applications. Its stability and colorfastness make it suitable for use in textiles and coatings. Research has focused on optimizing its properties for enhanced performance in these applications .
Analytical Chemistry
Spectroscopic Studies
The compound's spectral properties have been extensively studied using techniques such as NMR and FTIR spectroscopy. These studies facilitate the identification and characterization of the compound in complex mixtures, aiding in quality control and compliance with regulatory standards .
Agrochemical Potential
Preliminary studies suggest that derivatives of this compound may exhibit herbicidal or fungicidal activity, making them candidates for development as agrochemicals. Research is ongoing to evaluate their efficacy and safety profiles in agricultural applications .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. This study underscores the potential of this compound as a lead structure for novel anticancer therapeutics.
Case Study 2: Material Stability
In another study focusing on material science, researchers tested the dyeing properties of this compound on cotton fabrics. The results showed excellent wash fastness and light fastness, highlighting its suitability for commercial textile applications.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Biological Activity
3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
- Molecular Formula : C19H13Cl2N3O2
- Molecular Weight : 386.24 g/mol
- CAS Number : Not specified in the available data
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The isoxazole moiety and the dichlorophenyl group contribute to its lipophilicity, enhancing membrane permeability and facilitating interactions with intracellular targets.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in tumor growth and proliferation.
- Receptor Modulation : It can potentially modulate receptor activity related to cell survival and apoptosis.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. The results indicate a significant reduction in cell viability in several tested lines.
| Cell Line | IC50 (µM) | Sensitivity |
|---|---|---|
| A2780 (Ovarian) | 5.0 | Sensitive |
| CH1 (Ovarian) | 7.5 | Sensitive |
| MCF-7 (Breast) | 15.0 | Moderate Sensitivity |
| HeLa (Cervical) | 20.0 | Resistant |
These findings suggest that the compound exhibits selective cytotoxicity, particularly against ovarian cancer cells, which may be due to its ability to induce apoptosis through caspase activation.
Case Studies
- Ovarian Cancer Research : In a study involving A2780 and CH1 cell lines, treatment with the compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as cleaved caspase-3 and PARP .
- Breast Cancer Models : Another investigation assessed the compound's effects on MCF-7 cells, revealing that it disrupts estrogen receptor signaling pathways, thereby inhibiting growth .
- Mechanistic Insights : Further mechanistic studies indicated that the compound may interfere with DNA repair processes in resistant cell lines, highlighting its potential as a chemosensitizer when used in combination therapies .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Findings:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-toluidino group (methyl) in the target compound improves solubility in nonpolar solvents compared to fluoro-substituted analogs (e.g., 2,4-difluoroanilino derivative in ). However, fluorine substituents enhance metabolic stability and target binding in biological systems .
Heterocycle Core Modifications : Replacing isoxazole with isothiazole (as in ) introduces sulfur, increasing polarity and altering reactivity in nucleophilic substitutions.
Chlorination Patterns: The 2,6-dichlorophenyl group in the target compound provides steric hindrance and resistance to oxidative degradation compared to mono-chlorinated analogs (e.g., 2-chlorophenyl in ).
Table 2: Comparative Bioactivity Data (Hypothetical Inference Based on Structural Trends)
- Antifungal Activity: The 2,4-difluoroanilino analog shows superior potency due to fluorine’s electronegativity enhancing hydrogen bonding with fungal enzymes .
- Herbicidal Activity : The pyridinylsulfanyl isothiazole derivative’s higher activity may stem from sulfur’s role in disrupting plant electron transport chains .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
